N,N'-Bis(dimethylaminomethylene)hydrazine

Overview

Description

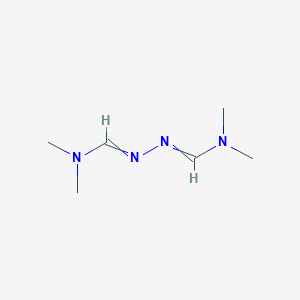

N,N’-Bis(dimethylaminomethylene)hydrazine is a chemical compound with the molecular formula C6H14N4. It is known for its unique structure, which includes two dimethylaminomethylene groups attached to a hydrazine backbone. This compound is typically found as a white to almost white powder or crystalline solid and is sensitive to air, moisture, and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(dimethylaminomethylene)hydrazine can be synthesized through the reaction of dimethylhydrazine with formaldehyde under basic conditions. The reaction proceeds as follows: [ \text{(CH3)2NNH2 + CH2O → (CH3)2NCH=N-N=CHN(CH3)2} ] This method involves the use of a base to facilitate the reaction and typically requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: Industrial production of N,N’-Bis(dimethylaminomethylene)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain the necessary reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(dimethylaminomethylene)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The dimethylaminomethylene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

N,N’-Bis(dimethylaminomethylene)hydrazine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of N,N’-Bis(dimethylaminomethylene)hydrazine involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

N,N’-Diformylhydrazine: Similar in structure but with formyl groups instead of dimethylaminomethylene groups.

N,N’-Diethylaminomethylenehydrazine: Similar but with ethyl groups instead of methyl groups.

N,N’-Bis(aminomethylene)hydrazine: Lacks the dimethyl groups, making it less sterically hindered.

Uniqueness: N,N’-Bis(dimethylaminomethylene)hydrazine is unique due to its specific structure, which imparts distinct reactivity and stability compared to its analogs. The presence of dimethylaminomethylene groups enhances its nucleophilicity and makes it a valuable reagent in organic synthesis .

Biological Activity

N,N'-Bis(dimethylaminomethylene)hydrazine (C₆H₁₄N₄), also known by its CAS number 16114-05-9, is a nitrogen-containing compound with significant implications in biological and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features two dimethylaminomethylene groups attached to a hydrazine backbone. It typically appears as a white to nearly white powder or crystalline solid. The compound is sensitive to air, moisture, and heat, necessitating careful handling and storage under inert conditions at low temperatures .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles. This reactivity allows the compound to interact with various biomolecules, leading to the formation of stable adducts that can influence biological processes. The compound's mechanism can be summarized as follows:

- Covalent Bond Formation : The dimethylaminomethylene groups enhance nucleophilicity, allowing for effective interaction with electrophilic sites in biomolecules.

- Reactivity with Biomolecules : The compound can modify proteins, nucleic acids, and other cellular components, potentially altering their functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, it has been utilized in the synthesis of antibiotics like puromycin and its analogs .

- Anticancer Potential : Some derivatives have shown promise in anticancer applications, displaying efficacy against various cancer cell lines. The structural modifications of the compound can influence its activity against specific cancer types .

- Inhibition of Protein Biosynthesis : Similar compounds have been noted for their ability to inhibit protein biosynthesis in bacterial systems, indicating potential use as antimicrobial agents .

Case Study 1: Synthesis and Antimicrobial Testing

A study explored the synthesis of this compound derivatives and their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting a viable alternative for treating resistant infections .

Case Study 2: Anticancer Activity

In another research effort, the anticancer properties of this compound were evaluated through in vitro assays. The findings revealed that specific modifications to the hydrazine backbone significantly increased cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N,N'-Diformylhydrazine | Contains formyl groups instead of dimethyl groups | Limited antimicrobial activity |

| N,N'-Diethylaminomethylenehydrazine | Ethyl groups instead of methyl groups | Reduced efficacy compared to dimethyl derivative |

| N,N'-Bis(aminomethylene)hydrazine | Lacks dimethyl groups | Less sterically hindered; lower reactivity |

Properties

CAS No. |

16114-05-9 |

|---|---|

Molecular Formula |

C6H14N4 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C6H14N4/c1-9(2)5-7-8-6-10(3)4/h5-6H,1-4H3/b7-5-,8-6- |

InChI Key |

AYTAYKXVFZPRAF-SFECMWDFSA-N |

SMILES |

CN(C)C=NN=CN(C)C |

Isomeric SMILES |

CN(/C=N\N=C/N(C)C)C |

Canonical SMILES |

CN(C)C=NN=CN(C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described for N,N'-Bis(dimethylaminomethylene)hydrazine?

A1: The research article describes a novel, one-step synthesis method for this compound []. This is significant as it offers a potentially more efficient and cost-effective alternative to multi-step synthesis procedures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.